molecular formula C20H24O2 B072840 5,8,11,14-Eicosatetraynsäure CAS No. 1191-85-1

5,8,11,14-Eicosatetraynsäure

Katalognummer: B072840
CAS-Nummer: 1191-85-1
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: MGLDCXPLYOWQRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eicosatetraenoic acid is a polyunsaturated fatty acid with a 20-carbon backbone and four double bonds. It is a member of the omega-3 and omega-6 fatty acid families, depending on the position of the double bonds. This compound is rarely encountered in its pure form and is typically found as a colorless oil. Eicosatetraenoic acid plays a crucial role in the production of eicosanoids, which are signaling molecules involved in various physiological processes, including inflammation and immune responses .

Wissenschaftliche Forschungsanwendungen

Lipid Metabolism and Cholesterol Synthesis

ETYA has been studied for its effects on lipid metabolism and cholesterol synthesis. Research indicates that ETYA acts as an inhibitor of arachidonic acid metabolism and cholesterol biosynthesis. In studies involving human prostate cancer cells (PC-3), ETYA treatment resulted in significant morphological changes to mitochondria, suggesting a disruption in mitochondrial function linked to altered lipid metabolism . Furthermore, ETYA has been shown to affect desaturase enzymes involved in lipid metabolism, indicating its potential role in managing cholesterol levels and related disorders .

Cancer Research

The application of ETYA in cancer research is noteworthy. It has been found to inhibit cellular proliferation in various cancer cell lines by inducing mitochondrial dysfunction. Specifically, ETYA alters mitochondrial morphology and reduces mitochondrial numbers, which may contribute to its anti-proliferative effects . Additionally, studies have indicated that ETYA can modulate pathways involved in tumor growth and inflammation, highlighting its potential as a therapeutic agent against certain cancers .

Inflammatory Processes

ETYA is recognized for its role in modulating inflammatory responses. It serves as a non-specific inhibitor of cyclooxygenases (COX) and lipoxygenases (LO), enzymes that play critical roles in the inflammatory process. The inhibition of these enzymes by ETYA can lead to reduced production of pro-inflammatory mediators . Recent studies have demonstrated that ETYA can suppress profibrotic pathways in macrophages exposed to inflammatory stimuli, suggesting its potential use in treating inflammatory diseases such as Crohn's disease .

Neuroendocrine Applications

Research has indicated that ETYA may influence neuroendocrine functions. In animal studies, injections of ETYA into specific brain regions have been observed to affect hormone levels, particularly luteinizing hormone (LH) in ovariectomized rats . This suggests potential applications for ETYA in understanding hormonal regulation and reproductive health.

Potential Therapeutic Uses

Given its diverse biological activities, ETYA presents potential therapeutic applications. Its ability to inhibit inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs. Moreover, its effects on lipid metabolism could be leveraged for managing metabolic disorders such as hyperlipidemia and cardiovascular diseases .

Case Studies and Research Findings

StudyFocusFindings
Lipid MetabolismETYA affects desaturase enzymes; alters cholesterol metabolism
Cancer ResearchInduces mitochondrial dysfunction; inhibits proliferation in PC-3 cells
InflammationSuppresses profibrotic gene expression in macrophages
Neuroendocrine EffectsAlters LH levels after central administration in rats

Wirkmechanismus

Target of Action

5,8,11,14-Eicosatetraynoic acid (ETYA) is a non-metabolizable analog of ω-6 arachidonic acid . It primarily targets cyclooxygenases (COX) and lipoxygenases (LOX) . These enzymes play crucial roles in the metabolism of arachidonic acid, leading to the production of various bioactive lipids that are involved in inflammation and other physiological processes .

Mode of Action

ETYA acts as a strong activator of the human peroxisome proliferator-activated receptor α (PPARα) . It also acts as an inhibitor of lipoxygenases (LOX) and cyclooxygenases (COX) . By inhibiting these enzymes, ETYA can prevent the formation of pro-inflammatory mediators .

Biochemical Pathways

ETYA affects the arachidonic acid metabolic pathway. It inhibits the action of COX and LOX enzymes, which are involved in the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively . These molecules are potent mediators of inflammation. Therefore, the inhibition of these enzymes by ETYA can lead to a decrease in inflammation .

Pharmacokinetics

As a non-metabolizable analog of arachidonic acid, it is expected that etya would have similar pharmacokinetic properties to those of arachidonic acid .

Result of Action

ETYA has been shown to suppress the expression of CCL2/MCP-1, a chemokine that plays a key role in the initiation and progression of inflammation . This suppression occurs through the up-regulation of MAPK phosphatase-1 mRNA levels, resulting in the suppression of c-Jun N-terminal kinase (JNK) phosphorylation and activator protein 1 (AP1) activity in IFN-γ-stimulated brain glial cells .

Action Environment

The action of ETYA can be influenced by various environmental factors. For instance, the presence of IFN-γ can stimulate the action of ETYA in suppressing the expression of CCL2/MCP-1 . .

Biochemische Analyse

Biochemical Properties

5,8,11,14-Eicosatetraynoic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is a strong activator of the human peroxisome proliferator-activated receptor α (PPARα) . It acts as an inhibitor of lipoxygenases (LOX) and cyclooxygenases (COX) .

Cellular Effects

5,8,11,14-Eicosatetraynoic Acid has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5,8,11,14-Eicosatetraynoic Acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

5,8,11,14-Eicosatetraynoic Acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eicosatetraensäure kann durch Desaturierung von Dihomo-gamma-Linolensäure synthetisiert werden, katalysiert durch Delta-17-Desaturase.

Industrielle Produktionsmethoden: Die industrielle Produktion von Eicosatetraensäure beinhaltet häufig die gentechnische Veränderung von Mikroorganismen wie Mucor circinelloides. Durch die Einführung spezifischer Desaturasegene können diese Mikroorganismen so konstruiert werden, dass sie Eicosatetraensäure in erheblichen Mengen produzieren. Die Überexpression von Delta-17-Desaturasegenen in diesen Mikroorganismen hat sich gezeigt, die Ausbeute an Eicosatetraensäure zu erhöhen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eicosatetraensäure durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für die Bildung von Eicosanoiden unerlässlich, die aus der Oxygenierung von Eicosatetraensäuren gewonnen werden .

Häufige Reagenzien und Bedingungen:

    Oxidation: Eicosatetraensäure kann durch Enzyme wie Cyclooxygenase und Lipoxygenase oxidiert werden, um Eicosanoide zu bilden. Diese Reaktionen finden typischerweise unter physiologischen Bedingungen statt.

    Reduktion: Reduktionsreaktionen von Eicosatetraensäure sind weniger häufig, können aber mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators erzielt werden.

    Substitution: Substitutionsreaktionen können an den Doppelbindungen von Eicosatetraensäure auftreten, was zur Bildung verschiedener Derivate führt.

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von Eicosatetraensäure gebildet werden, sind Eicosanoide wie Prostaglandine, Leukotriene und Hydroxyeicosatetraensäuren. Diese Verbindungen spielen eine bedeutende Rolle bei Entzündungen, Immunreaktionen und anderen physiologischen Prozessen .

Vergleich Mit ähnlichen Verbindungen

Eicosatetraensäure ähnelt anderen mehrfach ungesättigten Fettsäuren wie Eicosapentaensäure und Arachidonsäure. sie hat einzigartige Eigenschaften, die sie von diesen Verbindungen unterscheiden:

Ähnliche Verbindungen:

    Eicosapentaensäure: Eine Omega-3-Fettsäure mit fünf Doppelbindungen. Sie ist bekannt für ihre entzündungshemmenden Eigenschaften und kommt häufig in Fischölen vor.

    Arachidonsäure: Eine Omega-6-Fettsäure mit vier Doppelbindungen. .

Einzigartigkeit:

Zusammenfassend lässt sich sagen, dass Eicosatetraensäure eine vielseitige und bedeutende Verbindung mit vielfältigen Anwendungen in der wissenschaftlichen Forschung, Medizin und Industrie ist. Ihre einzigartigen Eigenschaften und Wirkmechanismen machen sie zu einem wertvollen Forschungsobjekt, um ihr Potenzial für den Nutzen zu verstehen und zu nutzen.

Biologische Aktivität

5,8,11,14-Eicosatetraynoic acid (ETYA) is a polyunsaturated fatty acid that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, effects on various cell types, and potential therapeutic applications.

  • Chemical Formula : C20_{20}H24_{24}O2_2
  • Molecular Weight : 296.5 g/mol
  • CAS Number : 1191-85-1
  • Solubility : Soluble in ethanol, methanol, DMSO, acetone, and acetonitrile.

ETYA primarily functions as an inhibitor of arachidonic acid metabolism. It exhibits inhibitory effects on several enzymes involved in the metabolism of arachidonic acid:

  • Cyclooxygenase (COX) : Inhibits COX with an ID50_{50} of 8 µM.
  • Lipoxygenases (LOX) : Inhibits various lipoxygenases (ID50_{50} values of 10 µM for 5-LOX, 0.3 µM for 12-LOX, and 0.2 µM for 15-LOX).
  • Phospholipase A2 (PLA2) and Cytochrome P450 : Also inhibited by ETYA.

These actions lead to reduced production of pro-inflammatory eicosanoids, which are implicated in various inflammatory conditions.

Inhibition of Inflammatory Mediators

ETYA has been shown to suppress the transcription and secretion of CCL2/MCP-1 in brain glial cells. This effect is mediated through the up-regulation of MKP-1 mRNA levels and subsequent inhibition of JNK phosphorylation and AP1 activity. Notably, these effects occur independently of PPAR-α\alpha activation .

Calcium Modulation

Research indicates that ETYA modulates calcium entry into cells and stimulates luteinizing hormone release from cultured pituitary cells. It has also been shown to affect intracellular pH in thyroid cells .

Cancer Cell Studies

In prostate cancer PC3 cells, ETYA has been observed to induce mitochondrial destruction and inhibit eicosanoid synthesis. This suggests potential applications in cancer therapy by disrupting cancer cell metabolism .

Table 1: Summary of Key Studies on ETYA

StudyCell TypeKey Findings
Ondrey et al. (1989)U937 CellsETYA inhibits eicosanoid and DNA synthesis; partial reversal by leukotriene C4 .
Ekokoski & Tornquist (1994)FRTL-5 Thyroid CellsETYA affects calcium entry and intracellular pH .
Bokoch & Reed (1981)Guinea Pig PMNsEvidence for inhibition of leukotriene A4 synthesis by ETYA .
Grant et al. (2011)Prostate Cancer CellsEnhanced formation of 5-oxo-ETE from ETYA; implications for tumor cell proliferation .

Potential Therapeutic Applications

Given its ability to inhibit pro-inflammatory pathways and its effects on cancer cell metabolism, ETYA holds promise as a therapeutic agent in:

  • Inflammatory Diseases : By modulating eicosanoid synthesis.
  • Cancer Therapy : Targeting metabolic pathways in tumor cells.

Eigenschaften

IUPAC Name

icosa-5,8,11,14-tetraynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14,17-19H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLDCXPLYOWQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC#CCC#CCC#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152318
Record name 5,8,11,14-Eicosatetraynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191-85-1
Record name 5,8,11,14-Eicosatetraynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8,11,14-Eicosatetraynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8,11,14-EICOSATETRAYNOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FEJ8J06DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8,11,14-Eicosatetraynoic acid
Reactant of Route 2
Reactant of Route 2
5,8,11,14-Eicosatetraynoic acid
Reactant of Route 3
Reactant of Route 3
5,8,11,14-Eicosatetraynoic acid
Reactant of Route 4
Reactant of Route 4
5,8,11,14-Eicosatetraynoic acid
Reactant of Route 5
Reactant of Route 5
5,8,11,14-Eicosatetraynoic acid
Reactant of Route 6
Reactant of Route 6
5,8,11,14-Eicosatetraynoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.